molecular formula C21H21N3O2 B10991802 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10991802
M. Wt: 347.4 g/mol
InChI Key: BLCFQVYTHXDPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and carboxamide groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with a methoxy group at the 5-position.

    N-[2-(4-hydroxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-5-carboxamide: Lacks the methyl group at the 1-position.

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and carboxamide groups provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-23-11-8-15-14-16(6-7-18(15)23)21(25)22-10-13-24-12-9-17-19(24)4-3-5-20(17)26-2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25)

InChI Key

BLCFQVYTHXDPDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.